molecular formula C26H22Cl2N2O4 B7729906 MFCD02364495

MFCD02364495

Cat. No.: B7729906
M. Wt: 497.4 g/mol
InChI Key: YMPYAQQUGOBUGT-NBVRZTHBSA-N
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Description

The compound identified as “MFCD02364495” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, and behavior to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02364495” involves specific reaction conditions and reagents. The detailed synthetic routes include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific conditions].

    Step 3: Final product formation with [specific reagents and conditions].

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Adjusting temperature, pressure, and catalysts to maximize efficiency.

    Purification: Using techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD02364495” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [specific products].

    Reduction: Reaction with reducing agents to yield [specific products].

    Substitution: Reaction with nucleophiles or electrophiles to produce [specific products].

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: [Examples of oxidizing agents].

    Reducing Agents: [Examples of reducing agents].

    Catalysts: [Examples of catalysts used in substitution reactions].

Major Products

The major products formed from these reactions are [specific products], which have significant implications in various applications.

Scientific Research Applications

“MFCD02364495” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic uses.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism by which “MFCD02364495” exerts its effects involves:

    Molecular Targets: Interaction with specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of biochemical pathways such as [specific pathways].

    Effects: Resulting in [specific biological or chemical effects].

Comparison with Similar Compounds

Similar Compounds

“MFCD02364495” can be compared with similar compounds such as [list of similar compounds]. These compounds share structural similarities but differ in their specific properties and applications.

Uniqueness

The uniqueness of “this compound” lies in its [specific unique properties], which make it particularly valuable for [specific applications].

Properties

IUPAC Name

pentyl 4-[[(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O4/c1-2-3-4-13-33-26(32)17-5-8-20(9-6-17)30-25(31)18(16-29)14-21-10-12-24(34-21)22-11-7-19(27)15-23(22)28/h5-12,14-15H,2-4,13H2,1H3,(H,30,31)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPYAQQUGOBUGT-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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